molecular formula C16H20ClNO2 B4982028 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide

Cat. No.: B4982028
M. Wt: 293.79 g/mol
InChI Key: DZPPBEXGAVDOHQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide is a chemical compound with the molecular formula C12H12ClNO2

Properties

IUPAC Name

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-5-18(6-2)14(19)8-12-9-20-13-7-10(3)16(17)11(4)15(12)13/h7,9H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPBEXGAVDOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=COC2=C1C(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide typically involves the following steps:

  • Benzofuran Derivative Formation: The starting material, 5-chloro-4,6-dimethyl-1-benzofuran-3-carboxylic acid, is synthesized through a cyclization reaction of appropriate precursors.

  • Acetylation: The carboxylic acid group is converted to an acetyl group using acetic anhydride in the presence of a catalyst such as pyridine.

  • N,N-Diethylation: The acetyl group is then reacted with diethylamine to introduce the N,N-diethylacetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted benzofurans with different substituents on the ring.

Scientific Research Applications

2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has shown potential antimicrobial and antifungal activities, making it useful in the development of new therapeutic agents.

  • Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.

  • Industry: Its derivatives are used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and target organism.

Comparison with Similar Compounds

  • 2-(6-Methyl-1-benzofuran-3-yl)acetamide: A structurally similar compound with potential antimicrobial properties.

  • 7-Chloro-4,6-dimethoxyhexahydro-1-benzofuran-3(2H)-one: Another benzofuran derivative with different functional groups.

  • 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: A compound with a similar core structure but different substituents.

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